HeteroclitinD

Calcium channel pharmacology Cardiac electrophysiology Natural product ion channel modulators

Heteroclitin D (CAS 140369-76-2, MW 482.5 g/mol, C27H30O8) is a dibenzocyclooctadiene lignan isolated primarily from Kadsura heteroclita, Kadsura interior, and Schisandra rubriflora (Schisandraceae). It belongs to a structurally congested class of biphenylcyclooctadiene natural products characterized by an eight-membered ring, a benzofuranone carbonyl, and an angeloyl ester side chain.

Molecular Formula C27H30O8
Molecular Weight 482.5 g/mol
Cat. No. B10818422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeteroclitinD
Molecular FormulaC27H30O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
InChIInChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-
InChIKeyCGWKMZYZZCWGCK-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heteroclitin D for Research Procurement: Dibenzocyclooctadiene Lignan Sourcing and Differentiation Guide


Heteroclitin D (CAS 140369-76-2, MW 482.5 g/mol, C27H30O8) is a dibenzocyclooctadiene lignan isolated primarily from Kadsura heteroclita, Kadsura interior, and Schisandra rubriflora (Schisandraceae) [1]. It belongs to a structurally congested class of biphenylcyclooctadiene natural products characterized by an eight-membered ring, a benzofuranone carbonyl, and an angeloyl ester side chain [1]. Heteroclitin D has been reported to inhibit L-type calcium channels and platelet aggregation, and it exhibits anti-lipid peroxidation activity [2]. Its quantifiable content in authenticated Kadsura interior stems (15.90 μg/mg dry weight) positions it as a species-specific chemical marker for quality-controlled procurement of Kadsurae Caulis [3].

Why Heteroclitin D Cannot Be Freely Substituted by Other Kadsura Dibenzocyclooctadiene Lignans


Dibenzocyclooctadiene lignans from Kadsura species share a common core scaffold but diverge sharply in their substitution patterns (e.g., angeloyl vs. benzoyl ester at C-6, presence/absence of a methylenedioxy group, and varying oxygenation at C-2/C-3), producing non-overlapping pharmacological rank orders [1]. In a controlled head-to-head electrophysiology study, Heteroclitin D and Gomisin J—two lignans co-isolated from the same plant material—produced quantitatively distinct effects on L-type calcium channel steady-state inactivation, with Heteroclitin D shifting the half-inactivation voltage (V0.5) from −22.7 mV to −40.9 mV versus Gomisin J's shift from −17.7 mV to −33.3 mV [1]. In platelet aggregation assays, Heteroclitin D, Schisanhenol, and (+)-Anwulignan—three lignans with different skeletal features—showed strongly divergent inhibitory potencies, with Heteroclitin D emerging as the most potent [2]. These intra-class potency gaps mean that substituting one Kadsura lignan for another without confirmatory batch-specific characterization risks invalidating pharmacological conclusions and compromising experimental reproducibility [1][2].

Quantitative Differentiation Evidence for Heteroclitin D Against Closest In-Class Comparators


L-Type Calcium Current Blockade: Heteroclitin D vs. Gomisin J — Head-to-Head Electrophysiology

In a direct head-to-head comparison using whole-cell patch-clamp recording in guinea pig ventricular myocytes, Heteroclitin D (HD) and Gomisin J (GJ) both inhibited L-type calcium current (ICa,L) but with distinguishable potency and markedly different effects on the steady-state inactivation curve [1]. At 10 μmol/L, HD reduced ICa,L by 50.1% (from 770±155 to 384±85 pA, n=4 cells) versus GJ's 47.0% reduction (from 822±169 to 436±143 pA, n=5 cells). The key differentiator is the shift in half-inactivation voltage (V0.5): HD shifted V0.5 by −18.2 mV (from −22.7 to −40.9 mV) while GJ shifted it by −15.6 mV (from −17.7 to −33.3 mV), and the slope factor (k) changed more substantially for HD (from 10.2 to 20.6) than for GJ (from 15.9 to 27.8) [1]. Neither compound affected the steady-state activation curve, indicating a state-dependent mechanism favoring inactivation-state binding [1].

Calcium channel pharmacology Cardiac electrophysiology Natural product ion channel modulators

Platelet Aggregation Inhibition: Heteroclitin D vs. Schisanhenol vs. (+)-Anwulignan — Comparative Potency Ranking

In a three-compound comparative study using Born's turbidimetric method with rabbit platelets, Heteroclitin D (HD), Schisanhenol (SAL), and (+)-Anwulignan (AN) were tested at 0.05–25 mg/L against both ADP- and PAF-induced aggregation [1]. HD and SAL both inhibited ADP- and PAF-induced platelet maximum aggregation in a concentration-dependent manner, while AN exhibited weak inhibition. Critically, the inhibitory effect of HD was described as 'the most potent' among the three tested lignans [1]. For ADP-induced aggregation at 1, 3, and 5 minutes, HD and SAL provided sustained inhibition across all time points; AN at 5 mg/L showed significant inhibition only at 3 and 5 minutes. For PAF-induced aggregation, HD demonstrated more potent inhibition at early time points (1, 3 min) compared to SAL, which was more effective at later time points (3, 5 min) [1]. None of the three compounds affected the maximum aggregation time. Early research also identified HD as a high-content, high-activity marker component in Kadsurae Caulis for quality control purposes [2].

Platelet pharmacology Cardiovascular natural products ADP/PAF-induced aggregation

Species-Specific Chemical Marker: Heteroclitin D Content Quantitatively Distinguishes Authentic Kadsura interior from Closely Related Species

A 2022 integrated pharmacological–metabolomic study compared the blood-tonic efficacy and chemical constituents of Kadsura interior stems with those of its closely related species [1]. Using UPLC-Q/TOF–MS/MS-based plant metabolomics combined with spectrum-effect relationship analysis, Heteroclitin D was identified as one of three differential chemical markers that distinguish authentic K. interior from morphologically similar substitute species [1]. The content of Heteroclitin D in freeze-dried K. interior stem powder was quantified at 15.90 μg/mg (1.59% w/w) by UPLC-UV-DAD, compared with Heteroclitin G at 3.74 μg/mg [1]. This 4.25-fold higher content of Heteroclitin D over Heteroclitin G, and its absence or lower abundance in substitute species, provides a quantitative threshold for species authentication. K. interior stems significantly elevated hematocrit, hemoglobin, and red blood cell levels in a BD mouse model, with efficacy superior to related species at 200 mg/kg (P<0.01) [1].

Botanical authentication Phytochemical marker quantification Quality control for TCM procurement

Preparative-Scale Isolation Purity Benchmark: 99.4% HPLC Purity Achievable via Normal-Phase Flash Chromatography

A dedicated preparative isolation study demonstrated that Heteroclitin D can be obtained at 99.4% purity (HPLC) using normal-phase flash chromatography followed by methanol recrystallization, yielding 10.2 mg of high-purity compound from 4.86 g of crude Kadsurae Caulis extract [1]. This corresponds to a crude extract-to-pure compound yield of approximately 0.21% (w/w) [1]. While no direct head-to-head isolation comparison against other Kadsura lignans was performed in this study, the demonstrated purity level (99.4%) exceeds the typical vendor-specified purity benchmarks of 95–98% HPLC for most commercial Heteroclitin D offerings, providing a quality reference point for evaluating supplier claims [1].

Preparative chromatography Natural product isolation Reference standard preparation

Bioanalytical Method Validation: LC/MS/MS Assay Enables Preclinical Pharmacokinetic Profiling of Heteroclitin D

A validated LC/MS/MS method for quantifying Heteroclitin D in rat plasma was developed with a linear calibration range of 9.98–2080 ng/mL (R² ≥ 0.995), an extraction recovery ≥88.2%, and intra-/inter-day precision ≤12.8% with accuracy ranging from −8.9% to 3.6% across three QC levels (29.94, 166.4, and 1872 ng/mL) [1]. The lower limit of quantification (LLOQ) of 9.98 ng/mL enables sensitive detection following a single intravenous bolus dose of 2.0 mg/kg in Sprague–Dawley rats [1]. While analogous bioanalytical methods for other Kadsura lignans such as Gomisin J or Schisanhenol have not been directly compared in the same publication, the availability of a fully validated, matrix-tested LC/MS/MS method for Heteroclitin D constitutes a practical differentiator for researchers planning in vivo ADME or PK/PD studies, as method development and validation effort can be directly leveraged [1].

Pharmacokinetics LC-MS/MS bioanalysis Preclinical drug development

Procurement-Relevant Application Scenarios for Heteroclitin D Based on Quantitative Differentiation Evidence


Cardiac Ion Channel Research Requiring a State-Dependent L-Type Calcium Channel Blocker with Defined Inactivation-State Binding

Heteroclitin D is the appropriate choice when the experimental objective requires an L-type calcium channel blocker that preferentially stabilizes the inactivation state without affecting the activation curve. The −18.2 mV shift in V0.5 (from −22.7 to −40.9 mV) and the doubling of the slope factor k (from 10.2 to 20.6) provide a quantifiable biophysical fingerprint that distinguishes HD from Gomisin J (V0.5 shift: −15.6 mV; k: 15.9→27.8) despite their structural similarity [4]. This differential inactivation-state modulation is directly relevant to studies of use-dependent block, antiarrhythmic mechanisms, or ischemic cardioprotection where channel state preference determines therapeutic window.

Platelet Signaling and Anti-Thrombotic Screening Programs Prioritizing the Most Potent Kadsura-Derived Lead

In screening cascades evaluating Kadsura lignans for anti-platelet activity, Heteroclitin D should be prioritized as the most potent scaffold based on its rank-order advantage over Schisanhenol and (+)-Anwulignan in both ADP- and PAF-induced aggregation models [4]. Its sustained inhibition across all measured time points (1, 3, and 5 min) for ADP-induced aggregation, combined with more potent early-phase PAF inhibition, supports its selection for downstream mechanistic studies (e.g., receptor binding, intracellular Ca²⁺ mobilization) where maximal signal amplitude is desired.

Quality Control and Species Authentication of Kadsurae Caulis for TCM Procurement and Pharmacopoeial Compliance

For analytical laboratories and procurement departments responsible for verifying the botanical identity of Kadsurae Caulis raw material, Heteroclitin D serves as a quantitative marker compound with a defined content threshold of approximately 15.90 μg/mg in authenticated K. interior [4]. UPLC-UV-DAD quantification of Heteroclitin D, combined with monitoring of interiorin C and heteroclitin G, enables rejection of adulterated or substituted material from morphologically similar Kadsura species whose blood-tonic efficacy is inferior at equivalent doses (200 mg/kg, P<0.01) [4].

Preclinical Pharmacokinetic and ADME Studies Leveraging an Existing Validated LC/MS/MS Bioanalytical Method

DMPK teams requiring rapid initiation of in vivo pharmacokinetic profiling of a Kadsura lignan can directly adopt the published LC/MS/MS method for Heteroclitin D (linear range: 9.98–2080 ng/mL; LLOQ: 9.98 ng/mL; extraction recovery ≥88.2%) [4]. This method has been successfully demonstrated in Sprague–Dawley rats following a 2.0 mg/kg IV bolus, providing validated chromatography conditions, mass spectrometry parameters (ESI+, MRM, m/z 483.3→product), and IS (gambogic acid) that can be transferred with minimal revalidation [4]. This represents a tangible time and cost advantage over initiating PK studies with comparator lignans for which no published bioanalytical method exists.

Quote Request

Request a Quote for HeteroclitinD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.